molecular formula C12H8O4 B3195031 Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin CAS No. 88051-28-9

Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin

Cat. No. B3195031
CAS RN: 88051-28-9
M. Wt: 216.19 g/mol
InChI Key: MSYFENLTVMXQCH-UHFFFAOYSA-N
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Description

Naphtho[1,8-de:4,5-d’e’]bis[1,3]dioxin, also known as Naphtho[1,8-de][1,3]dioxine , is a polycyclic aromatic compound. Its chemical formula is C₁₁H₈O₂ , and it has a molecular weight of approximately 172.18 g/mol . The compound’s structure consists of two naphthalene rings fused together with two oxygen atoms bridging the central carbon atoms . It is a fascinating molecule with potential applications in various fields.

properties

IUPAC Name

5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-2-8-12-10(16-6-14-8)4-3-9-11(12)7(1)13-5-15-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYFENLTVMXQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C3C(=CC=C4C3=C(C=C2)OCO4)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444732
Record name Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin

CAS RN

88051-28-9
Record name Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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